molecular formula C17H15N3O B7557382 N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine

Cat. No. B7557382
M. Wt: 277.32 g/mol
InChI Key: YJUADFAJQXLSDX-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine, commonly known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase that plays a crucial role in regulating cell division and mitosis. BI-2536 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit PLK1, which is overexpressed in many types of cancer cells.

Mechanism of Action

BI-2536 is a selective inhibitor of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine, which is a key regulator of mitosis. N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine plays a crucial role in mitotic spindle formation, chromosome segregation, and cytokinesis. Inhibition of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine by BI-2536 leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BI-2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BI-2536 has been shown to inhibit tumor growth in preclinical studies. BI-2536 has also been studied for its potential use in combination with other anticancer agents to enhance their efficacy.

Advantages and Limitations for Lab Experiments

BI-2536 is a potent and selective inhibitor of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine, which makes it a valuable tool for studying the role of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine in cell division and mitosis. However, the synthesis of BI-2536 is a complex process that requires specialized equipment and expertise. In addition, the use of BI-2536 in lab experiments requires careful consideration of its potential off-target effects.

Future Directions

There are several future directions for the study of BI-2536. One potential direction is the development of more potent and selective N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine inhibitors. Another direction is the investigation of the efficacy of BI-2536 in combination with other anticancer agents. Additionally, the use of BI-2536 in combination with other targeted therapies, such as immune checkpoint inhibitors, may also be explored. Finally, the development of biomarkers for predicting response to BI-2536 may also be an important area of future research.

Synthesis Methods

BI-2536 is a synthetic compound that can be prepared using a multistep process. The synthesis of BI-2536 involves the condensation of 1-(1-benzofuran-2-yl) ethanone with 5-aminoindazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BI-2536. The synthesis of BI-2536 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BI-2536 has been extensively studied for its potential use in cancer therapy. N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine is overexpressed in many types of cancer cells, and its inhibition by BI-2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, BI-2536 has demonstrated promising results in inhibiting tumor growth in various cancer types, including breast, lung, prostate, and ovarian cancer. BI-2536 has also been studied for its potential use in combination with other anticancer agents to enhance their efficacy.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11(17-9-12-4-2-3-5-16(12)21-17)19-14-6-7-15-13(8-14)10-18-20-15/h2-11,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUADFAJQXLSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine

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